
5-Methoxy-2,7-dimethylocta-1,6-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H20O. It is a derivative of octadiene, characterized by the presence of methoxy and methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with methanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2,7-dimethylocta-1,6-diene undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation at the vinyl group using rhodium (III) and iron (III) chloride in the presence of oxygen.
Hydroformylation: Reaction with rhodium hydride complexes to form aldehydes.
Isomerization: Alkene isomerization reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Rhodium (III) chloride, iron (III) chloride, oxygen
Hydroformylation: Rhodium hydride complexes
Isomerization: Catalysts such as rhodium complexes
Major Products Formed
Oxidation: Methyl ketones
Hydroformylation: Aldehydes
Isomerization: Isomerized alkenes
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,7-dimethylocta-1,6-diene is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: Studying the effects of methoxy and methyl groups on biological activity.
Medicine: Investigating potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the diene structure allows for various addition reactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nerol, methyl ether: Similar structure with a methoxy group.
Geranyl methyl ether: Another derivative of octadiene with similar functional groups.
Uniqueness
5-Methoxy-2,7-dimethylocta-1,6-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
54009-90-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
5-methoxy-2,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H20O/c1-9(2)6-7-11(12-5)8-10(3)4/h8,11H,1,6-7H2,2-5H3 |
InChI-Schlüssel |
XADMTPDRRKVYOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(CCC(=C)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


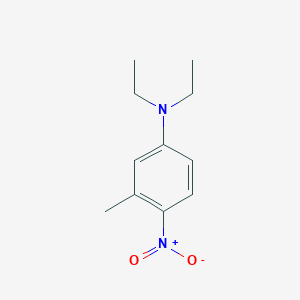
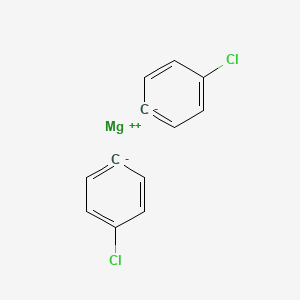

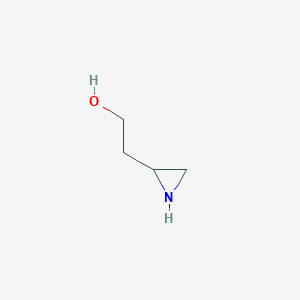
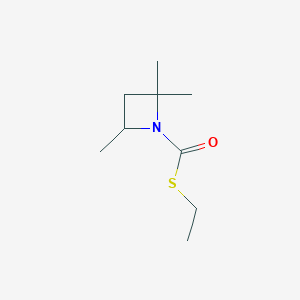
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)



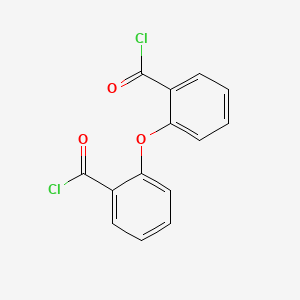
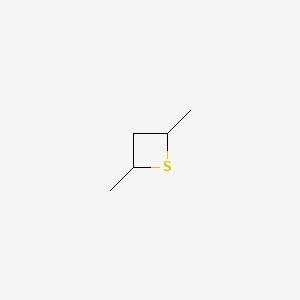
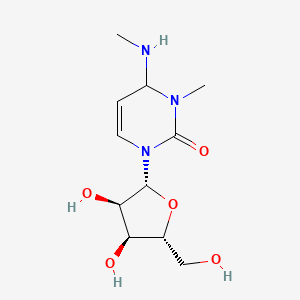
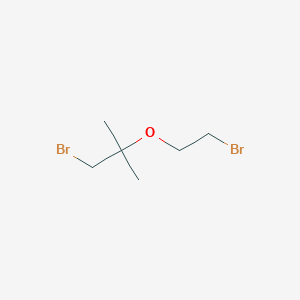
![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
